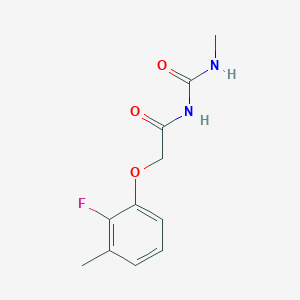
2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide, also known as FMMA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of amide compounds and has been found to have various biological and pharmacological properties.
作用機序
The mechanism of action of 2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide involves its interaction with enzymes and receptors in the body. As mentioned earlier, this compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can enhance cognitive function and memory.
This compound also interacts with the nicotinic acetylcholine receptor, modulating its activity and leading to changes in nerve impulse transmission. This can have various effects on the body, including muscle contraction, cardiovascular function, and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its mechanism of action. As mentioned earlier, this compound can enhance cognitive function and memory by increasing the levels of acetylcholine in the brain. It can also have effects on muscle contraction and cardiovascular function due to its interaction with the nicotinic acetylcholine receptor.
実験室実験の利点と制限
One of the main advantages of using 2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide in lab experiments is its ability to modulate the activity of enzymes and receptors in the body. This makes it a useful tool for studying the role of these molecules in various biological processes. This compound is also relatively easy to synthesize, making it readily available for use in research.
One limitation of using this compound in lab experiments is its specificity for certain enzymes and receptors. This can limit its usefulness in studying other molecules that may be involved in the same biological processes. Additionally, this compound may have off-target effects that could confound experimental results.
将来の方向性
There are several future directions for research on 2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in these applications.
Another area of interest is the development of more specific inhibitors of acetylcholinesterase and butyrylcholinesterase. This compound has been shown to be a potent inhibitor of these enzymes, but it may also have off-target effects. Developing more specific inhibitors could lead to more targeted therapies for various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research. Its ability to modulate the activity of enzymes and receptors in the body makes it a useful tool for studying various biological processes. This compound has potential as a therapeutic agent for the treatment of neurological disorders, and further research is needed to explore its efficacy and safety in these applications.
合成法
The synthesis of 2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide involves the reaction of 2-fluoro-3-methylphenol with methyl isocyanate in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to form the final product, this compound. This synthesis method has been reported in the literature and has been used to produce this compound in large quantities.
科学的研究の応用
2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide has been extensively used in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of the enzyme butyrylcholinesterase, which is involved in the hydrolysis of acetylcholine and other esters.
In addition to its enzyme inhibitory properties, this compound has been found to have an affinity for the nicotinic acetylcholine receptor. This receptor is involved in the transmission of nerve impulses and has been implicated in various neurological disorders. This compound has been shown to bind to this receptor and modulate its activity, making it a potential therapeutic agent for the treatment of these disorders.
特性
IUPAC Name |
2-(2-fluoro-3-methylphenoxy)-N-(methylcarbamoyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7-4-3-5-8(10(7)12)17-6-9(15)14-11(16)13-2/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAWKIIEOVTVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC(=O)NC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7643496.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)

![3-[(2-Fluoro-3-methylphenoxy)methyl]-5-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B7643529.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)
![4-tert-butyl-N-[3-(methylamino)propyl]piperidine-1-sulfonamide;hydrochloride](/img/structure/B7643564.png)
![N-[1-(cyclopentylmethylamino)-2-methyl-1-oxopropan-2-yl]-3-hydroxy-5-methylbenzamide](/img/structure/B7643575.png)